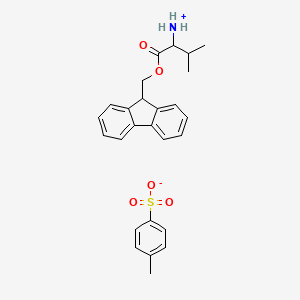![molecular formula C25H48F6N2O10Si2 B14129234 Hexafluoropentyl [bis(triethoxysilyl)propyl]carbamate](/img/structure/B14129234.png)
Hexafluoropentyl [bis(triethoxysilyl)propyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexafluoropentyl [bis(triethoxysilyl)propyl]carbamate is a specialized organosilicon compound known for its unique properties and applications. It is characterized by its molecular structure, which includes hexafluoropentyl and bis(triethoxysilyl)propyl groups, making it a valuable building block in various industrial and research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexafluoropentyl [bis(triethoxysilyl)propyl]carbamate typically involves the reaction of hexafluoropentanol with bis(triethoxysilyl)propyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent moisture interference, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Hexafluoropentyl [bis(triethoxysilyl)propyl]carbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the triethoxysilyl groups hydrolyze to form silanols, which can further condense to form siloxane bonds.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a catalyst such as hydrochloric acid or acetic acid.
Condensation: Often facilitated by the presence of a base such as ammonia or an organotin catalyst.
Major Products Formed
The major products formed from these reactions include siloxane networks and cross-linked polymers, which are valuable in creating durable and resistant coatings .
Aplicaciones Científicas De Investigación
Hexafluoropentyl [bis(triethoxysilyl)propyl]carbamate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Hexafluoropentyl [bis(triethoxysilyl)propyl]carbamate involves the formation of strong siloxane bonds upon hydrolysis and condensation. These bonds contribute to the compound’s stability and durability. The hexafluoropentyl group imparts hydrophobic and oleophobic properties, making it effective in creating water and oil-resistant surfaces .
Comparación Con Compuestos Similares
Similar Compounds
Dodecafluorooctyl (bis(triethoxysilyl)propyl)carbamate: Similar in structure but with a longer fluorinated chain, offering enhanced hydrophobic properties.
Trifluoro-1-(trifluoromethyl)ethyl [3-(trimethoxysilyl)propyl]carbamate: Contains a shorter fluorinated chain, providing different hydrophobic and oleophobic characteristics.
Uniqueness
Hexafluoropentyl [bis(triethoxysilyl)propyl]carbamate is unique due to its balanced hydrophobic and oleophobic properties, making it versatile for various applications. Its specific molecular structure allows for effective surface modification and the creation of durable coatings .
Propiedades
Fórmula molecular |
C25H48F6N2O10Si2 |
|---|---|
Peso molecular |
706.8 g/mol |
Nombre IUPAC |
[2,2,3,3,4,4-hexafluoro-5-(3-triethoxysilylpropylcarbamoyloxy)pentyl] N-(3-triethoxysilylpropyl)carbamate |
InChI |
InChI=1S/C25H48F6N2O10Si2/c1-7-38-44(39-8-2,40-9-3)17-13-15-32-21(34)36-19-23(26,27)25(30,31)24(28,29)20-37-22(35)33-16-14-18-45(41-10-4,42-11-5)43-12-6/h7-20H2,1-6H3,(H,32,34)(H,33,35) |
Clave InChI |
YCBPNPQAQPNRNB-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCCNC(=O)OCC(C(C(COC(=O)NCCC[Si](OCC)(OCC)OCC)(F)F)(F)F)(F)F)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



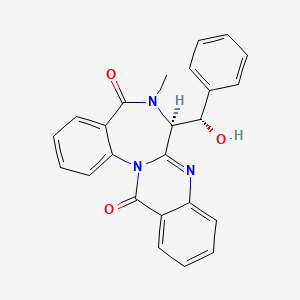
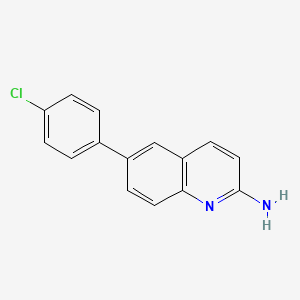
![9-(2,5-dihydroxyphenyl)-2-[2-(4-ethoxyphenyl)ethyl]tetrahydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B14129167.png)

![N-hydroxy-4-[4-(4-hydroxybut-2-ynoxy)phenyl]sulfonyl-2,2-dimethylthiomorpholine-3-carboxamide](/img/structure/B14129185.png)
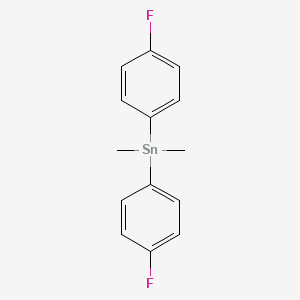
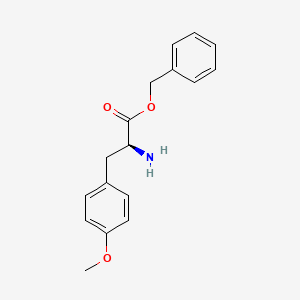
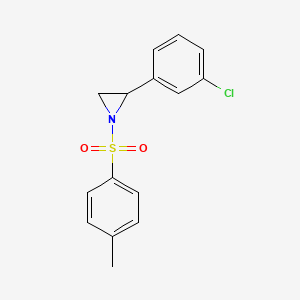
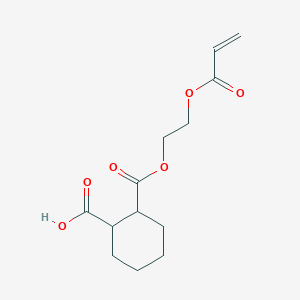
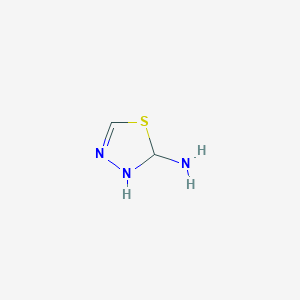
![10-[(2-Methoxypropan-2-yl)oxy]dec-1-yne](/img/structure/B14129233.png)

